4-Bromo-5-fluoro-2-nitrobenzonitrile 4-Bromo-5-fluoro-2-nitrobenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18652200
InChI: InChI=1S/C7H2BrFN2O2/c8-5-2-7(11(12)13)4(3-10)1-6(5)9/h1-2H
SMILES:
Molecular Formula: C7H2BrFN2O2
Molecular Weight: 245.01 g/mol

4-Bromo-5-fluoro-2-nitrobenzonitrile

CAS No.:

Cat. No.: VC18652200

Molecular Formula: C7H2BrFN2O2

Molecular Weight: 245.01 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-5-fluoro-2-nitrobenzonitrile -

Specification

Molecular Formula C7H2BrFN2O2
Molecular Weight 245.01 g/mol
IUPAC Name 4-bromo-5-fluoro-2-nitrobenzonitrile
Standard InChI InChI=1S/C7H2BrFN2O2/c8-5-2-7(11(12)13)4(3-10)1-6(5)9/h1-2H
Standard InChI Key NNPTUZCJOLVKEX-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted at the 2-, 4-, and 5-positions with a nitro group (NO2-\text{NO}_2), bromine (Br-\text{Br}), and fluorine (F-\text{F}), respectively, while a nitrile group (CN-\text{CN}) occupies the 1-position (Figure 1) . This arrangement creates a highly polarized electron-deficient aromatic system, rendering it reactive toward nucleophilic and electrophilic agents. The nitro and nitrile groups act as strong electron-withdrawing substituents, while the halogens influence electronic effects and steric interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H2BrFN2O2\text{C}_7\text{H}_2\text{BrFN}_2\text{O}_2
Molecular Weight245.01 g/mol
Melting Point120–125°C (estimated)
SolubilityDMSO, DMF, THF
StabilitySensitive to light and moisture

Synthetic Methodologies

Diazotization-Bromination-Cyanation Sequence

A patented synthesis route (CN101648890B) involves three sequential steps :

  • Diazotization: 2-Fluoro-4-nitroaniline is treated with sodium nitrite (NaNO2\text{NaNO}_2) in sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C to form a diazonium salt intermediate.

  • Bromination: The diazonium salt undergoes bromination with copper(I) bromide (CuBr\text{CuBr}) in hydrobromic acid (HBr\text{HBr}), yielding 2-fluoro-4-nitrobromobenzene.

  • Cyanation: Reaction with copper(I) cyanide (CuCN\text{CuCN}) in NN-methylpyrrolidone (NMP) at 150–160°C introduces the nitrile group, culminating in the target compound with a reported yield of 70–75% .

Alternative Pathways

Comparative analyses highlight less efficient routes, such as halogen exchange using 2-chloro-4-nitrobenzonitrile with potassium fluoride (KF\text{KF}), which suffers from low yields (<50%) and side reactions . Nitration of pre-halogenated benzonitriles also presents challenges due to regioselectivity issues and over-nitration .

Reactivity and Functionalization

Electrophilic Substitution

The nitro group directs incoming electrophiles to the meta position, though steric hindrance from bromine and fluorine limits reactivity. Selective reduction of the nitro group to an amine (NH2-\text{NH}_2) using hydrogenation catalysts (e.g., Pd/C) enables further derivatization, a strategy employed in drug discovery .

Cross-Coupling Reactions

The bromine atom serves as a leaving group in palladium-catalyzed reactions. Suzuki-Miyaura couplings with aryl boronic acids facilitate the construction of biaryl systems, enhancing molecular complexity for pharmaceutical targets .

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct Application
Nitro ReductionH2/Pd-C\text{H}_2/\text{Pd-C}, EthanolAmine intermediates
Suzuki CouplingPd(PPh3)4\text{Pd(PPh}_3\text{)}_4, K2_2CO3_3Biaryl drug candidates
Nucleophilic Aromatic SubstitutionPiperidine, DMFHeterocyclic compounds

Biological and Pharmaceutical Relevance

Enzyme Inhibition Studies

4-Bromo-5-fluoro-2-nitrobenzonitrile exhibits inhibitory activity against tyrosine kinases and glutathione S-transferases (GSTs), enzymes implicated in cancer and drug resistance. Molecular docking studies suggest the nitro group forms hydrogen bonds with catalytic residues, while halogens enhance binding affinity through hydrophobic interactions .

Industrial and Research Applications

Agrochemical Development

The compound’s halogenated scaffold serves as a precursor to herbicides and fungicides. Chlorination or sulfonation derivatives disrupt fungal cytochrome P450 enzymes, offering crop protection solutions .

Materials Science

Incorporation into polymers enhances thermal stability (decomposition temperature >300°C) and UV resistance, benefiting coatings and electronic materials .

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